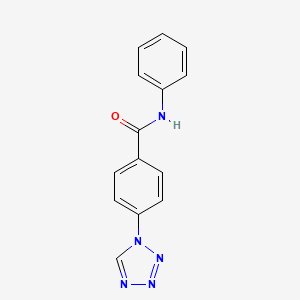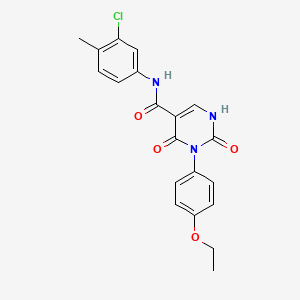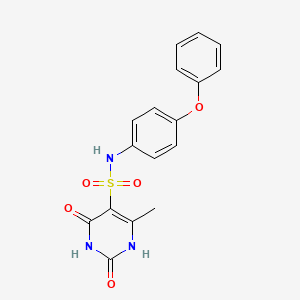
N-phenyl-4-(1H-tetrazol-1-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-PHENYL-4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE is an organic compound that features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, material science, and industrial chemistry. The tetrazole ring is known for its stability and unique electronic properties, making it a valuable scaffold in drug design and other chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-PHENYL-4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE typically involves the formation of the tetrazole ring followed by its attachment to the benzamide moiety. One common method for synthesizing tetrazole derivatives is the reaction of primary amines, orthoesters, and azides under acidic conditions . This method can be adapted to produce N-PHENYL-4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE by using appropriate starting materials and reaction conditions.
Industrial Production Methods
Industrial production of tetrazole derivatives, including N-PHENYL-4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE, often employs eco-friendly approaches such as the use of water as a solvent, moderate reaction conditions, and non-toxic reagents . These methods aim to achieve high yields and purity while minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-PHENYL-4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the electronic properties of the tetrazole ring.
Substitution: The tetrazole ring can participate in substitution reactions, where one of its atoms is replaced by another atom or group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tetrazole ring can lead to the formation of nitroso or nitro derivatives, while substitution reactions can introduce various functional groups onto the tetrazole ring .
Scientific Research Applications
N-PHENYL-4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Industry: Utilized in the development of new materials with unique electronic and structural properties.
Mechanism of Action
The mechanism of action of N-PHENYL-4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to mimic the biological activity of these functional groups . This interaction can lead to the inhibition of enzymes or receptors, resulting in various biological effects.
Comparison with Similar Compounds
N-PHENYL-4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE can be compared with other tetrazole derivatives, such as:
5-Phenyl-1H-tetrazole: Similar in structure but lacks the benzamide moiety, leading to different chemical and biological properties.
N-[3-(5-Sulfanyl-1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide: Contains a sulfanyl group, which can impart different reactivity and biological activity.
The uniqueness of N-PHENYL-4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE lies in its specific combination of the tetrazole ring and benzamide moiety, which can result in distinct chemical and biological properties compared to other tetrazole derivatives.
Properties
Molecular Formula |
C14H11N5O |
|---|---|
Molecular Weight |
265.27 g/mol |
IUPAC Name |
N-phenyl-4-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C14H11N5O/c20-14(16-12-4-2-1-3-5-12)11-6-8-13(9-7-11)19-10-15-17-18-19/h1-10H,(H,16,20) |
InChI Key |
DABFEBHKBHRZOH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N3C=NN=N3 |
solubility |
1.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-methyl-N-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}propanamide](/img/structure/B14977585.png)
![4-(4-methylphenyl)-9-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B14977589.png)
![N-(2-chlorophenyl)-2-[5-(4-methoxyphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]acetamide](/img/structure/B14977595.png)
![N-[5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B14977611.png)

![3-methyl-N-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}butanamide](/img/structure/B14977616.png)
![N-(3,5-dimethylphenyl)-2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)acetamide](/img/structure/B14977624.png)
![N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide](/img/structure/B14977634.png)

![N-[2-(cyclohexylsulfanyl)ethyl]-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide](/img/structure/B14977649.png)

![2-{2-[5-(4-chlorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}-N-(4-fluorophenyl)acetamide](/img/structure/B14977660.png)
![N-benzyl-2-{3-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide](/img/structure/B14977663.png)
![N-(4-chlorophenyl)-2-{2-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide](/img/structure/B14977668.png)
